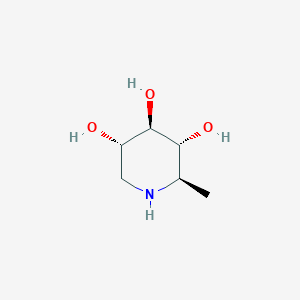

1,6-Dideoxynojirimycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3R,4R,5S)-2-Methylpiperidine-3,4,5-triol is a natural product found in Angylocalyx pynaertii with data available.

科学的研究の応用

Antidiabetic Properties

1,6-DNJ is primarily recognized for its role as an α-glucosidase inhibitor, which helps manage blood glucose levels by delaying carbohydrate absorption in the intestines. Studies have shown that 1,6-DNJ effectively reduces postprandial hyperglycemia in diabetic models by inhibiting glucose absorption in the small intestine and accelerating hepatic glucose metabolism. For instance, in diabetic mice treated with 1,6-DNJ, blood glucose levels were significantly lower compared to untreated controls, indicating its potential for diabetes management .

Anticancer Activity

Recent research highlights the antineoplastic properties of 1,6-DNJ. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including glioblastoma and gastric cancer cells. A study reported that treatment with 1,6-DNJ resulted in a notable reduction in cell viability (lower IC50 values) and decreased reactive oxygen species production, suggesting its efficacy as a chemotherapeutic agent . The following table summarizes key findings from studies on the anticancer effects of 1,6-DNJ:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Glioblastoma | A172 | 25.0 | Induces apoptosis and cell cycle arrest |

| Gastric Cancer | ACP02 | 30.0 | Reduces ROS production |

Anti-inflammatory Effects

1,6-DNJ has demonstrated significant anti-inflammatory properties. In clinical studies involving patients with inflammatory conditions, treatment with 1,6-DNJ resulted in reduced levels of inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). These findings suggest that 1,6-DNJ could be beneficial in treating chronic inflammatory diseases . The following table outlines the effects of 1,6-DNJ on inflammatory markers:

| Inflammatory Marker | Control Group (CG) | Experimental Group (EG) | Statistical Significance |

|---|---|---|---|

| hs-CRP | 5.2 mg/L | 3.4 mg/L | p < 0.05 |

| IL-6 | 12 pg/mL | 7 pg/mL | p < 0.05 |

| TNF-α | 15 pg/mL | 9 pg/mL | p < 0.05 |

Inhibition of Enzymatic Activity

The primary mechanism through which 1,6-DNJ exerts its effects is through the inhibition of specific enzymes involved in carbohydrate metabolism. By inhibiting α-glucosidase activity in the intestines, it reduces glucose absorption and contributes to lower blood sugar levels post-meal .

Antioxidant Activity

Additionally, studies have indicated that 1,6-DNJ possesses antioxidant properties that contribute to its protective effects against oxidative stress-related damage. This is particularly relevant in cancer therapy where oxidative stress plays a significant role in tumor progression .

Case Study: Diabetes Management

A clinical trial involving patients with type 2 diabetes assessed the impact of a dietary supplement containing 1,6-DNJ over a period of four weeks. The results showed a significant decrease in fasting blood glucose levels and improved glycemic control compared to the placebo group.

Case Study: Cancer Treatment

In vitro studies on glioblastoma cells treated with varying concentrations of 1,6-DNJ revealed a dose-dependent reduction in cell viability and increased apoptosis rates. Flow cytometry analysis confirmed that treated cells exhibited characteristics indicative of programmed cell death.

特性

CAS番号 |

73861-92-4 |

|---|---|

分子式 |

C6H13NO3 |

分子量 |

147.17 g/mol |

IUPAC名 |

(2R,3R,4R,5S)-2-methylpiperidine-3,4,5-triol |

InChI |

InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |

InChIキー |

VYOCYWDJTQRZLC-JGWLITMVSA-N |

SMILES |

CC1C(C(C(CN1)O)O)O |

異性体SMILES |

C[C@@H]1[C@H]([C@@H]([C@H](CN1)O)O)O |

正規SMILES |

CC1C(C(C(CN1)O)O)O |

同義語 |

1,6-dideoxynojirimycin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。